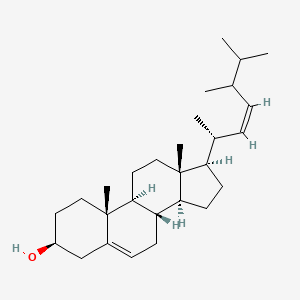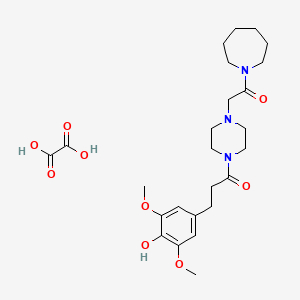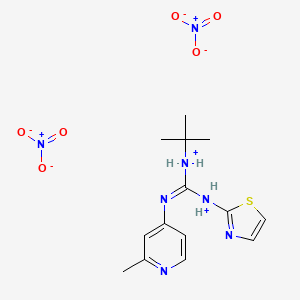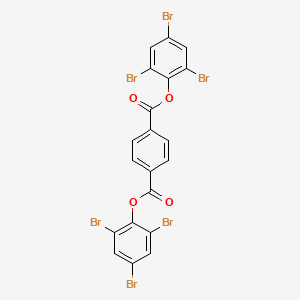
N,N'-Bis(1-phenylnonyl)ethylenediamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is notable for its unique properties, which include high corrosion resistance, hardness, and magnetic properties. Chromium–iron (1/1) is primarily used in the production of stainless steel and other specialized alloys .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves the smelting of iron and chromium ingots in a vacuum induction furnace. The vacuum degree during smelting is controlled between 25 to 60 Pa. The alloy is then refined using high temperature and high vacuum methods at temperatures ranging from 1650 to 1700°C under a vacuum of 2 to 6 Pa. During this process, oxygen is blown into the alloy to decarburize it, reducing the carbon content to 0.04 to 0.06% .
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves the following steps:
Smelting: Iron and chromium ingots are melted in a vacuum induction furnace.
Refining: The molten alloy is refined under high temperature and vacuum conditions.
Slag Removal: Lime and fluorite are added to remove slag.
Deoxygenation: Argon is injected, and barium silica-strontium calcium ferroalloy is added for deoxygenation.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium–iron (1/1) undergoes various types of chemical reactions, including:
Oxidation: Chromium in the alloy can be oxidized to form chromium oxides.
Reduction: Chromium oxides can be reduced back to chromium metal.
Substitution: Chromium and iron atoms can be substituted by other metal atoms in alloy formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and air.
Reduction: Reducing agents such as hydrogen and carbon monoxide are used.
Substitution: Other metal salts and high temperatures are typically required.
Major Products Formed
Chromium Oxides: Formed during oxidation reactions.
Reduced Chromium: Formed during reduction reactions.
Alloy Variants: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chromium–iron (1/1) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in biological systems due to its magnetic properties.
Medicine: Studied for its potential use in medical implants and devices.
Industry: Widely used in the production of stainless steel, which is essential in construction, automotive, and aerospace industries
Wirkmechanismus
The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its physical and chemical properties. The alloy’s high corrosion resistance is due to the formation of a passive chromium oxide layer on its surface. This layer protects the underlying metal from further oxidation. The magnetic properties of the alloy are due to the presence of iron, which aligns its magnetic domains under an external magnetic field .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium–nickel (1/1): Similar in corrosion resistance but has different magnetic properties.
Iron–nickel (1/1): Similar in magnetic properties but lacks the high corrosion resistance of chromium–iron (1/1).
Chromium–cobalt (1/1): Similar in hardness but has different chemical reactivity
Uniqueness
Chromium–iron (1/1) is unique due to its combination of high corrosion resistance, hardness, and magnetic properties. This makes it particularly valuable in applications where these properties are essential, such as in the production of stainless steel and specialized industrial components .
Eigenschaften
CAS-Nummer |
11109-79-8 |
|---|---|
Molekularformel |
C32H54Br2N2 |
Molekulargewicht |
626.6 g/mol |
IUPAC-Name |
1-phenylnonyl-[2-(1-phenylnonylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C32H52N2.2BrH/c1-3-5-7-9-11-19-25-31(29-21-15-13-16-22-29)33-27-28-34-32(30-23-17-14-18-24-30)26-20-12-10-8-6-4-2;;/h13-18,21-24,31-34H,3-12,19-20,25-28H2,1-2H3;2*1H |
InChI-Schlüssel |
LIVUCOVHXBJLFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C1=CC=CC=C1)[NH2+]CC[NH2+]C(CCCCCCCC)C2=CC=CC=C2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


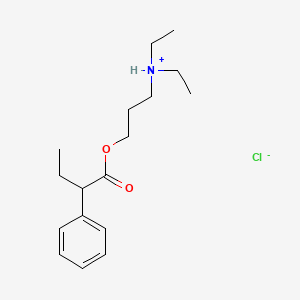
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)


